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Compound of Interest

Compound Name: 2-Methyl-benzenebutanamine

Cat. No.: B15234034

Faced with the inherent ambiguity of the chemical name "2-Methyl-benzenebutanamine,” this
technical guide provides a comprehensive overview of its most plausible isomeric structures.
This document is intended for researchers, scientists, and drug development professionals,
offering a detailed examination of the available chemical data, synthesis methodologies, and
biological activities associated with these compounds.

The name "2-Methyl-benzenebutanamine” suggests a butanamine scaffold attached to a
benzene ring bearing a methyl group at the second position. However, the precise points of
attachment and the location of the amine group on the butyl chain remain unspecified. This
guide will focus on the most probable interpretations, primarily isomers of (2-
methylphenyl)butanamine.

Isomer Identification and CAS Numbers

Due to the nomenclatural ambiguity, several isomers could be referred to as 2-Methyl-
benzenebutanamine. Below is a table summarizing the CAS numbers for some of the most
likely candidates and their derivatives.
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IUPAC Name

Common Name

CAS Number

Notes

1-(2-
methylphenyl)butan-1-

amine hydrochloride

1-(o-tolyl)butan-1-

amine hydrochloride

1129269-45-9

Hydrochloride salt of
one of the primary

isomers.

(R)-1-(2-
methylphenyl)butan-1-

amine hydrochloride

(R)-1-(o-tolyl)butan-1-

amine hydrochloride

1622239-58-0

R-enantiomer of the

hydrochloride salt.

(2S)-4-(2-
methylphenyl)butan-2-

amine

1344640-78-3

An S-enantiomer of a

structural isomer.

2-(2-
Methylphenyl)butan-1-

amine

Not readily available

A known compound
with a PubChem entry
(CID 79003668).

1-(2,5-dimethoxy-4-
methylphenyl)butan-2-

amine

52842-59-8

A more complex,

substituted derivative.

Physicochemical Properties

Quantitative data for these specific isomers is sparse in publicly available literature. However,

based on the general properties of related phenethylamines, certain characteristics can be

inferred. The table below provides a comparative overview of related compounds to offer a

predictive context.

Molecular . ]

Molecular . Boiling Point .
Compound Weight ( g/mol Density (g/mL)

Formula ) (°C)
n-Butylamine CaH11N 73.14 77-79 0.74
1-(o-

) CoHi3N 135.21 - -
tolyl)ethanamine
4-phenylbutan-1-
. CioH1sN 149.24 - 0.944

amine
© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15234034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Synthesis Protocols

Detailed experimental protocols for the synthesis of specific 2-Methyl-benzenebutanamine
iIsomers are not widely published. However, general synthetic routes for substituted
phenethylamines can be adapted. A common approach involves the reductive amination of a
corresponding ketone or the reduction of a nitrile.

General Synthesis Workflow

Below is a generalized workflow for the synthesis of a primary amine from a ketone, a common
route for producing such compounds.

2-Methylphenyl butyl ketone + Ammonia/Amine *

P Intermediate Imine + Reducing Agent
o I -
; 2-Methyl-benzenebutanamine
Reducing Agent (e.g., NaBH4, H2/Pd)

Click to download full resolution via product page
Caption: Reductive amination of a ketone to produce a primary amine.
Experimental Protocol: Reductive Amination (General)

e Imine Formation: The precursor ketone (e.g., 1-(2-methylphenyl)butan-1-one) is dissolved in
a suitable solvent, such as methanol or ethanol. An excess of an ammonia source (e.g.,
ammonium acetate or ammonia in ethanol) is added. The reaction is stirred, often with mild
heating, to facilitate the formation of the intermediate imine. The progress of the reaction can
be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas
Chromatography-Mass Spectrometry (GC-MS).

e Reduction: Once imine formation is complete, a reducing agent is added to the reaction
mixture. Common reducing agents for this step include sodium borohydride (NaBHa4), sodium
cyanoborohydride (NaBHsCN), or catalytic hydrogenation (Hz gas with a palladium catalyst).
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The choice of reducing agent depends on the specific substrate and desired reaction
conditions. The reaction is typically stirred at room temperature until the reduction is
complete.

o Work-up and Purification: The reaction is quenched by the addition of water or a dilute acid.
The product is then extracted into an organic solvent. The organic layer is washed, dried
over a desiccant like anhydrous sodium sulfate, and the solvent is removed under reduced
pressure. The crude product is then purified, typically by column chromatography or
distillation, to yield the final amine.

Biological Activity and Signaling Pathways

Specific biological activity data for most 2-Methyl-benzenebutanamine isomers is not
extensively documented in peer-reviewed literature. However, the broader class of substituted
phenethylamines is well-known for its diverse pharmacological effects, primarily targeting the
central nervous system. These compounds often interact with monoamine neurotransmitter
systems.

Substituted phenethylamines can act as agonists or antagonists at various receptors, or as
reuptake inhibitors or releasing agents of neurotransmitters like dopamine, serotonin, and
norepinephrine. The specific substitutions on the phenyl ring and the alkyl chain determine the
compound's affinity and efficacy at different targets.

Potential Signhaling Pathway Interactions

Given the structural similarity to other psychoactive phenethylamines, it is plausible that 2-
Methyl-benzenebutanamine isomers could interact with dopaminergic and serotonergic
signaling pathways.
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Caption: Potential interaction of a substituted phenethylamine with the dopaminergic synapse.
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This diagram illustrates how a substituted phenethylamine could increase synaptic dopamine
levels by inhibiting the dopamine transporter (DAT) and/or the vesicular monoamine transporter
2 (VMAT?2). This leads to increased activation of postsynaptic dopamine receptors (D1 and D2),
triggering downstream signaling cascades. The precise effects of 2-Methyl-
benzenebutanamine isomers on these pathways would require dedicated pharmacological
studies.

Conclusion

While a definitive identification of "2-Methyl-benzenebutanamine" is challenging due to its
ambiguous nomenclature, this guide provides a starting point for researchers by outlining the
properties and synthesis of its most probable isomers. The provided data on related
compounds and generalized experimental protocols offer a framework for further investigation
into this class of molecules. Future research is needed to fully characterize the
physicochemical properties, synthetic routes, and biological activities of each specific isomer to
unlock their potential applications in medicinal chemistry and pharmacology.

¢ To cite this document: BenchChem. [Unraveling 2-Methyl-benzenebutanamine: A Technical
Guide to Its Isomers, Properties, and Synthesis]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15234034#2-methyl-
benzenebutanamine-cas-number-lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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